molecular formula C20H17BrN2O5 B15074993 Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate CAS No. 853334-13-1

Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate

Cat. No.: B15074993
CAS No.: 853334-13-1
M. Wt: 445.3 g/mol
InChI Key: GUOLUYBUIFHZHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more hydrogenated derivative .

Mechanism of Action

The mechanism of action of Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

853334-13-1

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

diethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

InChI

InChI=1S/C20H17BrN2O5/c1-3-27-19(25)15-14-6-5-11-22-23(14)17(16(15)20(26)28-4-2)18(24)12-7-9-13(21)10-8-12/h5-11H,3-4H2,1-2H3

InChI Key

GUOLUYBUIFHZHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=NN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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